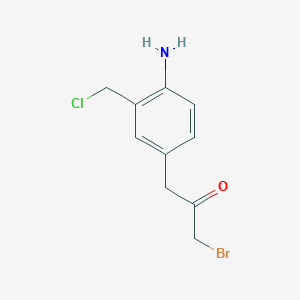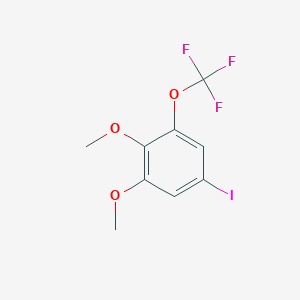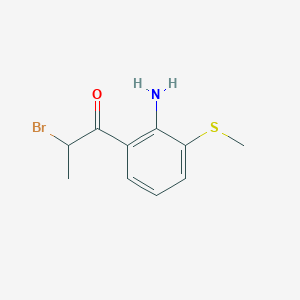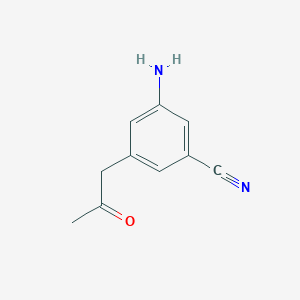
1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the chloromethylation of 4-aminophenyl compounds, followed by bromination and subsequent coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: The chloromethyl and bromine groups can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the structure of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one include:
1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one: Lacks the bromine atom, leading to different reactivity and applications.
4-Amino-3-(chloromethyl)benzoic acid: Contains a carboxylic acid group instead of the bromopropanone moiety.
1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropane: Similar structure but with different positioning of the bromine atom. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[4-amino-3-(chloromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-9(14)4-7-1-2-10(13)8(3-7)6-12/h1-3H,4-6,13H2 |
Clé InChI |
KJNJTUHOGNXZIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)CBr)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)



![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)







![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)
